Etomoxir

CPT1 inhibition Irreversible inhibitor Metabolic assay

Etomoxir (CAS 82258-36-4) delivers complete, irreversible CPT1 blockade for fatty acid oxidation (FAO) research—unlike partial inhibitors (oxfenicine) or downstream agents (trimetazidine). With nanomolar potency (IC50 5-20 nM) and 100-fold greater activity in human hepatocytes, it outperforms perhexiline (IC50 77-148 µM) by orders of magnitude. Its dual CPT1/PPARα/γ pharmacology uniquely enables FAO-PPAR crosstalk studies. Ideal for pharmacological phenocopy of CPT1 knockout, sustained post-washout target engagement, and human translational models. Purity: ≥98%.

Molecular Formula C17H23ClO4
Molecular Weight 326.8 g/mol
CAS No. 82258-36-4
Cat. No. B015894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtomoxir
CAS82258-36-4
Synonymsethyl 2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate
etomoxi
Molecular FormulaC17H23ClO4
Molecular Weight326.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl
InChIInChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3
InChIKeyDZLOHEOHWICNIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Etomoxir (CAS 82258-36-4) for Research Procurement: CPT1 Inhibitor and FAO Modulator Overview


Etomoxir (CAS 82258-36-4), chemically designated as ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate, is a small-molecule, irreversible inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial long-chain fatty acid β-oxidation (FAO) . By inhibiting CPT1, Etomoxir blocks the conversion of fatty acyl-CoA to fatty acylcarnitine, thereby preventing mitochondrial import and subsequent oxidation of long-chain fatty acids . This mechanism shifts cellular energy metabolism from FAO towards glucose utilization, which has driven its investigation across diverse disease areas including cardiac metabolic modulation, type 2 diabetes, and oncology . Originally developed for metabolic disorders and advanced to Phase 2 clinical trials for congestive heart failure, its development as a therapeutic was discontinued due to observed hepatotoxicity [1]. Currently, Etomoxir is exclusively utilized as a high-purity research reagent for mechanistic studies involving cellular lipid metabolism, metabolic reprogramming, and the role of FAO in various pathophysiological conditions.

Why CPT1/FAO Inhibitors Are Not Interchangeable: Etomoxir vs. Common Research Alternatives


Selecting a research tool among fatty acid oxidation (FAO) modulators requires precise differentiation, as compounds often inaccurately grouped as 'FAO inhibitors' exhibit divergent molecular targets, varying degrees of efficacy, and distinct off-target effects. Critical differences in mechanisms of action exist: compounds like trimetazidine and ranolazine target the 3-ketoacyl-CoA thiolase (3-KAT) step, downstream of CPT1, while perhexiline, though an established CPT1 inhibitor, has been shown to lack direct FAO inhibition in certain cancer models, instead exerting effects via the FYN kinase [1]. Furthermore, the potency of CPT1 inhibitors varies by orders of magnitude across different compounds and experimental models. For instance, the CPT1 inhibitor oxfenicine acts as only a partial inhibitor of cellular FAO function, whereas Etomoxir at low micromolar concentrations provides complete functional blockade [2]. These mechanistic and functional discrepancies mean that data generated with one modulator cannot be assumed equivalent to another, making careful selection based on specific, quantifiable properties essential for valid and reproducible research outcomes. The following evidence details where Etomoxir demonstrates quantifiable differentiation against key comparators.

Etomoxir (82258-36-4) Product-Specific Quantitative Differentiation Guide


Irreversible vs. Reversible Inhibition: Etomoxir's Covalent CPT1 Binding Distinguishes it from Aminocarnitine Analogs

Etomoxir is an irreversible, covalent inhibitor of CPT1, a mechanism distinct from reversible inhibitors like the aminocarnitine derivative ST1326. Its inhibitory action requires conversion to Etomoxir-CoA, the active form that covalently modifies the CPT1 catalytic site [1]. This irreversible binding ensures sustained target engagement even after compound washout, which is a critical differentiator for experimental protocols requiring prolonged or robust CPT1 blockade. In contrast, reversible inhibitors may dissociate, leading to recovery of enzymatic activity over time.

CPT1 inhibition Irreversible inhibitor Metabolic assay

Superior Potency: Etomoxir's Nanomolar CPT1 IC50 vs. Micromolar Potency of Perhexiline in Cardiac and Hepatic Models

Etomoxir demonstrates significantly greater potency in inhibiting CPT1 compared to perhexiline. While Etomoxir inhibits CPT1 in rat liver with an IC50 ranging from 5 to 20 nM , perhexiline requires micromolar concentrations to achieve similar inhibition, with reported IC50 values of 77 µM for rat heart CPT1 and 148 µM for rat liver CPT1 . This represents a difference of over three orders of magnitude, establishing Etomoxir as a far more potent tool for studies where near-complete CPT1 blockade at low drug concentrations is required.

CPT1 inhibition IC50 Potency comparison

Complete vs. Partial FAO Functional Blockade: Etomoxir Abolishes Cellular FAO Unlike Oxfenicine and Inactive Proposals (Trimetazidine/Ranolazine)

A comprehensive quantitative analysis of FAO modulators revealed that many compounds historically described as 'FAO inhibitors' lack direct FAO-interfering activity. Ranolazine and trimetazidine were found to be inactive in blocking cellular FAO [1]. Oxfenicine, while having some activity, acted only as a partial inhibitor. In stark contrast, Etomoxir at low micromolar concentrations was sufficient to saturate its target proteins and completely block cellular FAO function [1]. This functional distinction is paramount for researchers seeking to abolish, rather than merely attenuate, FAO flux.

Fatty acid oxidation Functional assay Inhibitor validation

Dual PPAR Agonism: Etomoxir Activates PPARα/γ Nuclear Receptors, a Differentiating Polypharmacology Not Shared by All CPT1 Inhibitors

Beyond CPT1 inhibition, Etomoxir exerts additional biological effects through activation of peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ. Studies have shown that Etomoxir-induced cytoprotection in acute renal failure is mediated via PPARα, preventing the downregulation of PPARα target genes during injury [1]. In bladder cancer models, Etomoxir induces cell cycle arrest at the G0/G1 phase via a PPARγ-mediated pathway, an effect that can be reversed by the PPARγ antagonist GW9662 [2]. This dual mechanism of CPT1 inhibition and PPAR activation differentiates Etomoxir from simpler, more selective CPT1 inhibitors.

PPAR Nuclear receptor Metabolic reprogramming

Species-Specific Potency: 100-Fold Difference in Etomoxir Sensitivity Between Human and Rat Hepatocytes Guides Model Selection

Etomoxir exhibits a pronounced species-dependent potency, a critical factor for translating in vitro findings to in vivo models. The IC50 for inhibiting β-oxidation in mitochondria varies significantly, with values of 0.1 µM for human, 1 µM for guinea pig, and 10 µM for rat hepatocytes . This represents a 100-fold increase in sensitivity from human to rat models. This difference is corroborated by other data showing an IC50 of 2 µM (2000 nM) in rat hepatocytes expressing CPT1A [1]. Researchers must account for this variability when designing experiments and interpreting results across different species.

Species difference Hepatocyte IC50

Unique Pharmaco-metabolite: Etomoxir Generates Etomoxir-Carnitine, a Downstream Metabolite with Independent PLA2 and Respiratory Chain Effects

A unique aspect of Etomoxir's pharmacology is its metabolic conversion within mitochondria to a novel pharmaco-metabolite, Etomoxir-carnitine. This metabolite is generated via CPT1-dependent processing of Etomoxir-CoA. Critically, Etomoxir-carnitine has been shown to have biological activities independent of CPT1 inhibition, including potent inhibition of calcium-independent phospholipases A2 (PLA2γ and PLA2β) and direct inhibition of mitochondrial respiration [1]. This is a unique feature not described for other common CPT1 inhibitors like oxfenicine or perhexiline.

Pharmaco-metabolite Off-target effects Mitochondrial respiration

Optimal Research Applications for Etomoxir (82258-36-4) Based on Differentiated Evidence


Definitive Genetic Knockout Validation via Complete Pharmacological Ablation of CPT1-Dependent FAO

Etomoxir is the preferred tool for validating findings from genetic CPT1 knockout or knockdown models. Its ability to completely block cellular FAO at low micromolar concentrations, as demonstrated in comparative functional assays [1], ensures a robust pharmacological phenocopy of genetic loss-of-function. This is in contrast to oxfenicine, which only provides partial inhibition, or trimetazidine/ranolazine, which are functionally inactive on FAO. Researchers studying the role of FAO in processes like cardiomyocyte energetics, hepatocyte metabolism, or cancer cell survival can confidently use Etomoxir to achieve a 'clean' and complete metabolic switch from FAO to glucose utilization.

Studies Requiring Maximal Potency and Sustained CPT1 Inhibition in Long-Term Experiments

For experimental protocols demanding sustained and near-total CPT1 blockade, such as long-term cell culture treatments or chronic in vivo administration, Etomoxir's properties are ideally suited. Its irreversible mechanism of inhibition ensures target engagement persists even after washout, and its nanomolar potency (IC50 5-20 nM) allows for effective inhibition at low concentrations, minimizing solvent toxicity . This contrasts sharply with the micromolar potency of perhexiline (IC50 77-148 µM), which requires much higher, potentially off-target-prone concentrations to achieve a comparable effect .

Investigating PPAR-Mediated Transcriptional Reprogramming Downstream of Lipid Metabolic Stress

Etomoxir is a unique research reagent for studying the intersection of FAO inhibition and nuclear receptor signaling. Its established dual action as both a CPT1 inhibitor and a PPARα/γ agonist makes it a tool of choice for investigating how cellular lipid accumulation and metabolic stress trigger PPAR-mediated transcriptional changes [2]. Applications include studies of renal protection during ischemia-reperfusion injury (PPARα-dependent) [3] and induction of cell cycle arrest in cancer models (PPARγ-dependent) [4]. This dual pharmacology is not a universal feature of other CPT1 inhibitors, making Etomoxir the appropriate choice for these specific mechanistic investigations.

Human-Specific Cellular Metabolism Studies Requiring High Potency at Low Concentrations

Given its 100-fold greater potency in inhibiting β-oxidation in human versus rat hepatocytes (IC50 0.1 µM vs. 10 µM) , Etomoxir is the superior CPT1 inhibitor for studies conducted in human primary cells or cell lines. Researchers working with human models can achieve effective FAO blockade at nanomolar to low micromolar concentrations, minimizing the risk of the off-target effects and cytotoxicity that may occur with less potent inhibitors like perhexiline when used in human systems. This property is particularly important for translational research, drug screening, and toxicology studies aiming to model human metabolic responses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etomoxir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.